molecular formula C10H9ClN4O2 B11778138 2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11778138
M. Wt: 252.66 g/mol
InChI Key: NDBUABMPFUYAIL-UHFFFAOYSA-N
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Description

2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: is a heterocyclic compound that features a pyridine ring substituted with chlorine and methyl groups, a triazole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 5-chloro-6-methylpyridin-2-amine, is synthesized through chlorination and methylation reactions.

    Triazole Ring Formation: The pyridine intermediate undergoes a cycloaddition reaction with an azide compound to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing molecules with antimicrobial or anticancer properties.

Industry:

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effect.

Comparison with Similar Compounds

  • 5-Chloro-6-methyl-2-pyridinamine
  • 5-Chloro-6-methylpyridin-2-ylamine
  • 6-Amino-3-chloro-2-methylpyridine

Comparison: Compared to these similar compounds, 2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the triazole ring and carboxylic acid group

Properties

Molecular Formula

C10H9ClN4O2

Molecular Weight

252.66 g/mol

IUPAC Name

2-(5-chloro-6-methylpyridin-2-yl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H9ClN4O2/c1-5-7(11)3-4-8(12-5)15-13-6(2)9(14-15)10(16)17/h3-4H,1-2H3,(H,16,17)

InChI Key

NDBUABMPFUYAIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2N=C(C(=N2)C(=O)O)C)Cl

Origin of Product

United States

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